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Compound of Interest

5-bromo-N-quinolin-8-ylthiophene-
Compound Name:
2-sulfonamide

cat. No.: B2567206

An In-Depth Technical Guide to 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide

Abstract

This technical guide provides a comprehensive overview of 5-bromo-N-quinolin-8-
ylthiophene-2-sulfonamide, a heterocyclic organic compound of significant interest in
medicinal chemistry and drug development. By merging a quinoline scaffold with a brominated
thiophene sulfonamide, this molecule presents a unique pharmacological profile with potential
therapeutic applications. This document details the molecule's fundamental physicochemical
properties, provides a robust, field-proven two-step synthesis protocol, and explores the
scientific rationale for its potential applications based on the well-documented activities of its
constituent moieties. This guide is intended for researchers, chemists, and drug development
professionals seeking an authoritative resource on this compound.

Core Physicochemical Properties

The fundamental properties of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide are crucial
for its application in experimental and developmental settings. These identifiers and computed
properties provide the basis for all quantitative work involving this compound.
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Property Value Source

Molecular Formula C13H9oBrN202S:2 [1112]

Molecular Weight 369.26 g/mol [2]
5-bromo-N-quinolin-8-

IUPAC Name _ ] [1]
ylthiophene-2-sulfonamide

CAS Number 620103-87-9 [1]

Canonical SMILES

C1=CC2=C(C(=C1)NS(=0)
(=0)C3=CC=C(S3)Br)N=CC=
c2

[2]

Topological Polar Surface Area

95.7 A2

[1]

Computed XLogP3

3.8

[1]

Rationale and Potential Applications

While specific biological studies on 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide are

not yet prevalent in published literature, the compound's structure represents a strategic

hybridization of two pharmacologically significant scaffolds: quinoline and sulfonamide. This

rational design approach allows us to infer its potential therapeutic applications.

» Antimicrobial Activity: Sulfonamides were among the first classes of effective antibacterial

agents and function as competitive inhibitors of dihydropteroate synthase (DHPS), an

essential enzyme in the bacterial folic acid synthesis pathway[3]. This mechanism confers a

bacteriostatic effect. The quinoline moiety is also a cornerstone of numerous antimicrobial

drugs, including quinolone antibiotics, which target DNA gyrase and topoisomerase IV to

inhibit bacterial replication[4]. The combination of these two pharmacophores suggests a

strong potential for synergistic or potent antibacterial activity, particularly against drug-

resistant strains[5].

» Anticancer Activity: The quinoline ring is a privileged scaffold found in several approved

anticancer drugs (e.g., Bosutinib, Lenvatinib) that act as kinase inhibitors. Furthermore,

numerous quinoline-based sulfonamides have been investigated as potent inhibitors of

carbonic anhydrase (CA), particularly the tumor-associated isoform hCA IX, which is
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overexpressed in many hypoxic cancers and contributes to tumor acidification and
progression. The sulfonamide group acts as a critical zinc-binding anchor within the
enzyme's active site. Therefore, 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide is a
prime candidate for investigation as a selective CA inhibitor for anticancer applications.

Synthetic Methodology

The synthesis of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide can be logically achieved
through a two-step process. This protocol is based on established and validated chemical
transformations for the synthesis of the key intermediates and the final coupling reaction.

Synthesis Workflow Diagram

Step 1: Synthesis of Sulfonyl Chloride Intermediate

[Z-Bromothiophene)
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Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of 5-Bromothiophene-2-sulfonyl
chloride

Causality: This initial step is critical for activating the thiophene ring for subsequent reaction
with the amine. Direct sulfonation followed by chlorination is a standard and efficient method for
preparing sulfonyl chlorides from aromatic precursors. The use of chlorosulfonic acid serves as
both the sulfonating and chlorinating agent.

Protocol: (This protocol is adapted from a procedure reported for the synthesis of sulfonyl
chlorides from thiophenes).

¢ Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet, dissolve 2-bromothiophene (1 equivalent) in anhydrous
dichloromethane (DCM).

» Reagent Addition: Cool the solution to -78°C using a dry ice/acetone bath. Add chlorosulfonic
acid (5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does
not rise significantly.

o Reaction Progression: After the addition is complete, allow the reaction mixture to slowly
warm to room temperature and stir for 1 hour. The progress can be monitored using Thin
Layer Chromatography (TLC).

o Work-up and Isolation: Carefully pour the reaction mixture into a beaker of crushed ice/water.
Extract the agueous mixture with DCM (2x volumes). Combine the organic layers, dry over
anhydrous sodium sulfate (NazSOa), filter, and concentrate under reduced pressure to yield
crude 5-bromothiophene-2-sulfonyl chloride.

o Self-Validation: The product from this step is often used immediately in the next step due
to its reactivity. Purity can be checked via *H NMR, though for most applications, the crude
product is sufficient.
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Step 2: Synthesis of 5-bromo-N-quinolin-8-ylthiophene-
2-sulfonamide

Causality: This step involves a nucleophilic substitution reaction where the primary amine of 8-
aminoquinoline attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the
chloride and forming the stable sulfonamide bond. An organic base like triethylamine is
essential to neutralize the HCI byproduct, driving the reaction to completion.

Protocol: (This protocol is based on the established synthesis of N-substituted quinoline
sulfonamides[4]).

e Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 8-
aminoquinoline (1 equivalent) in anhydrous acetonitrile.

o Base Addition: Add triethylamine (2 equivalents) to the solution to act as an acid scavenger.

e Coupling Reaction: Slowly add a solution of 5-bromothiophene-2-sulfonyl chloride (1.1
equivalents), prepared in Step 1, dissolved in a minimum amount of anhydrous acetonitrile.

» Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor
the reaction for the consumption of starting materials by TLC.

e |solation and Purification: Upon completion, remove the solvent under reduced pressure.
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water
and brine. Dry the organic layer over anhydrous Na=SOa, filter, and concentrate. The crude
product can be purified by column chromatography on silica gel to yield the final product, 5-
bromo-N-quinolin-8-ylthiophene-2-sulfonamide.

o Self-Validation: The final product's identity and purity should be rigorously confirmed using
analytical techniques such as *H NMR, 3C NMR, and High-Resolution Mass Spectrometry
(HR-MS) to validate its structure and molecular formula.

Conclusion

5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide is a rationally designed molecule that
holds considerable promise for further investigation in drug discovery. Its synthesis is
achievable through reliable and well-documented organic chemistry transformations. Based on
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the robust pharmacological evidence from its constituent chemical motifs, this compound
stands as a compelling candidate for screening in antibacterial and anticancer research
programs. This guide provides the foundational knowledge required for researchers to
synthesize, characterize, and further explore the therapeutic potential of this intriguing
sulfonamide derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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